5-Cyano-2-methylbenzene-1-sulfonyl chloride molecular weight
5-Cyano-2-methylbenzene-1-sulfonyl chloride molecular weight
An In-depth Technical Guide to 5-Cyano-2-methylbenzene-1-sulfonyl chloride
Executive Summary: This document provides a comprehensive technical overview of 5-Cyano-2-methylbenzene-1-sulfonyl chloride, a key intermediate in synthetic organic chemistry. With a molecular weight of 215.66 g/mol , this compound is a valuable building block, particularly in the development of novel pharmaceutical agents due to the presence of a reactive sulfonyl chloride moiety and a strategically positioned cyano group. This guide details its physicochemical properties, outlines a robust synthetic pathway, presents standardized analytical methods for quality control, discusses its chemical reactivity and applications, and provides essential safety and handling protocols. It is intended for researchers, chemists, and professionals in the field of drug discovery and development.
Physicochemical Properties and Identification
5-Cyano-2-methylbenzene-1-sulfonyl chloride is a substituted aromatic compound containing both a sulfonyl chloride and a nitrile functional group. These features make it a versatile reagent in organic synthesis.
Chemical Structure and Nomenclature
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Synonyms: 5-cyano-2-methylbenzenesulfonyl chloride[1]
Key Physicochemical Data
The fundamental properties of the compound are summarized in the table below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClNO₂S | [1][3] |
| Molecular Weight | 215.66 g/mol | [1] |
| Monoisotopic Mass | 214.9807773 Da | [1] |
| SMILES | CC1=CC=C(C#N)C=C1S(=O)(=O)Cl | [2] |
| InChIKey | HDCNLHWRDPSBDB-UHFFFAOYSA-N | [1] |
Synthesis and Mechanism
The preparation of substituted benzenesulfonyl chlorides is a well-established process in organic chemistry. A common and effective method involves a Sandmeyer-type reaction, starting from the corresponding substituted aniline. This approach offers high yields and utilizes readily available starting materials.
General Synthetic Route
The synthesis can be logically broken down into two primary stages:
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Diazotization: The starting material, 5-amino-2-methylbenzonitrile, is treated with a nitrite source (e.g., sodium nitrite) in a strong acidic medium at low temperatures (typically below 5°C) to form a diazonium salt. The low temperature is critical to prevent the decomposition of the unstable diazonium intermediate.
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Chlorosulfonation: The in-situ generated diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) or copper(II) chloride catalyst. This step introduces the sulfonyl chloride group, displacing the diazonium group and yielding the final product.[4][5]
Synthesis Workflow
The following diagram illustrates the logical flow of the synthetic process.
Caption: Synthetic workflow for 5-Cyano-2-methylbenzene-1-sulfonyl chloride.
Analytical Characterization and Quality Control
Ensuring the identity and purity of 5-Cyano-2-methylbenzene-1-sulfonyl chloride is paramount for its successful application in subsequent synthetic steps. A multi-technique approach is recommended for comprehensive characterization.[6]
Spectroscopic and Chromatographic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The aromatic protons will exhibit characteristic splitting patterns, and the chemical shifts of the methyl and aromatic carbons will confirm the substitution pattern. Due to the compound's reactivity, especially towards protic solvents, deuterated aprotic solvents like chloroform-d (CDCl₃) or acetone-d₆ are required for analysis.[6]
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Infrared (IR) Spectroscopy: This technique is ideal for quickly identifying the key functional groups. Strong absorption bands characteristic of the sulfonyl chloride (S=O) and nitrile (C≡N) groups are expected. The asymmetric S=O stretch typically appears in the 1375-1410 cm⁻¹ region.[6]
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Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass with high precision.[6]
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High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for determining the purity of the compound. A reversed-phase C18 column with a gradient elution of water and acetonitrile is typically effective.
Standard Quality Control Protocol
Objective: To confirm the identity and assess the purity of a synthesized batch of 5-Cyano-2-methylbenzene-1-sulfonyl chloride.
Step 1: Sample Preparation
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Accurately weigh approximately 10-15 mg of the sample into a clean, dry NMR tube.
-
Add ~0.7 mL of CDCl₃. Cap and gently agitate until fully dissolved.
-
Prepare a separate sample for HPLC by dissolving ~1 mg of the compound in 1 mL of acetonitrile.
Step 2: NMR Analysis
-
Acquire ¹H and ¹³C NMR spectra.
-
Acceptance Criteria: The observed chemical shifts and integration values must be consistent with the structure of 5-Cyano-2-methylbenzene-1-sulfonyl chloride. No significant signals corresponding to starting materials or residual solvents should be present.
Step 3: HPLC Analysis
-
Inject the prepared sample onto a C18 HPLC column.
-
Run a standard gradient method (e.g., 10-90% acetonitrile in water over 15 minutes).
-
Acceptance Criteria: The purity should be ≥95% as determined by the area percentage of the main peak.
Analytical Workflow Diagram
Caption: A typical workflow for the quality control of the title compound.
Chemical Reactivity and Applications
The synthetic utility of 5-Cyano-2-methylbenzene-1-sulfonyl chloride stems from the high reactivity of the sulfonyl chloride group.
Sulfonamide Formation
The most prominent reaction of sulfonyl chlorides is their coupling with primary or secondary amines to form sulfonamides.[7] This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key component in a wide array of therapeutic agents. The reaction typically proceeds under basic conditions, using a non-nucleophilic base like triethylamine or pyridine to quench the HCl byproduct.
Caption: General reaction scheme for sulfonamide synthesis.
This reactivity makes the title compound an important building block for introducing the 4-cyano-2-methylphenylsulfonyl moiety into molecules. This group can modulate a compound's physicochemical properties, such as solubility and lipophilicity, and provide specific hydrogen bonding interactions with biological targets.
Safety, Handling, and Storage
Proper handling of 5-Cyano-2-methylbenzene-1-sulfonyl chloride is crucial due to its hazardous nature.
Hazard Identification
Based on GHS classifications, this compound is considered hazardous.[1]
The compound is corrosive and reacts with water, which can release hydrochloric acid. All handling should be performed with appropriate engineering controls and personal protective equipment.
Recommended Handling and Storage
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[8][9]
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors or dust.[9]
-
First Aid Measures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as strong bases and oxidizing agents.[10]
Conclusion
5-Cyano-2-methylbenzene-1-sulfonyl chloride is a pivotal chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its defined physicochemical properties, established synthetic routes, and clear reactivity profile make it a valuable tool for medicinal chemists. Comprehensive analytical characterization is essential to ensure its quality, and strict adherence to safety protocols is mandatory due to its corrosive and harmful nature.
References
- Sinfoo Biotech. 5-cyano-2-methylbenzene-1-sulfonyl chloride, (CAS# 372198-49-7).
- PubChem. 5-Cyano-2-methylbenzene-1-sulfonyl chloride | C8H6ClNO2S | CID 16794335. National Center for Biotechnology Information.
- AChemBlock. 5-Cyano-2-methyl-benzenesulfonyl chloride 95% | CAS: 372198-49-7.
- Sigma-Aldrich. SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET.
- Benchchem. A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
- CymitQuimica. SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET.
- Google Patents. Preparation method of substituted benzene sulfonyl chloride.
- Google Patents. Process for the preparation of substituted benzene sulfonyl chlorides.
- Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride.
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